molecular formula C6H10O2S B14710359 3-(Allylsulfanyl)propanoic acid CAS No. 23349-98-6

3-(Allylsulfanyl)propanoic acid

Cat. No.: B14710359
CAS No.: 23349-98-6
M. Wt: 146.21 g/mol
InChI Key: PPARCULXOKUJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of an allyl group (C3H5) attached to a sulfanyl group (S) and a propanoic acid moiety. It is a sulfur-containing compound that is structurally related to garlic oil constituents .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Allylsulfanyl)propanoic acid can be synthesized through the acid-catalyzed addition of allyl methyl sulfide to acrylic acid . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the addition of the allyl group to the propanoic acid backbone.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfanyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(Allylsulfanyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Allylsulfanyl)propanoic acid involves its interaction with biological molecules through its sulfanyl and allyl groups. These interactions can lead to the formation of reactive sulfur species, which can exert various biological effects, such as antimicrobial activity . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in cellular metabolism.

Comparison with Similar Compounds

3-(Allylsulfanyl)propanoic acid can be compared with other sulfur-containing compounds, such as:

These compounds share similar structural features, such as the presence of allyl and sulfur groups, but differ in their specific chemical properties and biological activities

Properties

CAS No.

23349-98-6

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-prop-2-enylsulfanylpropanoic acid

InChI

InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8)

InChI Key

PPARCULXOKUJAV-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.